molecular formula C11H14BFO2 B1311957 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 225916-39-2

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1311957
CAS No.: 225916-39-2
M. Wt: 208.04 g/mol
InChI Key: GWWSSPCPSWVJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluorophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This process involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2,2-Dimethyl-1,3-propanediol

Uniqueness

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to simple boronic acids. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it offers improved yields and selectivity.

Biological Activity

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as a dioxaborinane compound, is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, toxicity profiles, and applications in medicinal chemistry.

  • Molecular Formula : C11_{11}H14_{14}BFO2_2
  • Molecular Weight : 208.04 g/mol
  • CAS Number : 225916-39-2
  • Structure : The compound features a dioxaborinane core with a fluorophenyl substituent that may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that dioxaborinanes can act as effective anticancer agents. The presence of the fluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Key Enzymes : Potential inhibition of enzymes critical for cancer cell metabolism.
  • Interaction with DNA : Possible intercalation into DNA or interaction with DNA repair mechanisms.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Toxicity Profile

According to PubChem data, the compound exhibits several toxicity warnings:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
    These properties necessitate careful handling and further investigation into the safety profile of the compound.

Study 1: Anticancer Efficacy

A study published in Materials investigated the anticancer efficacy of various dioxaborinanes. It was found that compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituent effects on biological activity and suggested that the fluorophenyl group could enhance the compound's potency through improved binding affinity to target proteins.

CompoundIC50 (µM)Cell Line
Dioxaborinane A5.0MCF-7
Dioxaborinane B3.2MDA-MB-231
This compoundTBDTBD

Study 2: Mechanistic Insights

Another research paper utilized density functional theory (DFT) to explore the electronic properties and potential reactivity of dioxaborinanes. The findings suggest that the electronic configuration influenced by the fluorine atom could facilitate interactions with biological macromolecules.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWSSPCPSWVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452150
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225916-39-2
Record name 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.